An In-Depth Technical Guide to 3-(Bromomethyl)-1-chloronaphthalene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Bromomethyl)-1-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Bromomethyl)-1-chloronaphthalene, a halogenated naphthalene derivative of interest in synthetic organic chemistry and drug discovery. The document details its structural characteristics, outlines a probable synthetic pathway via benzylic bromination, and explores its potential reactivity and applications as a versatile chemical intermediate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling, synthesis, and utilization.
Introduction
Naphthalene derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of halogens and reactive functional groups, such as a bromomethyl moiety, onto the naphthalene scaffold provides medicinal chemists with powerful tools for lead optimization and the development of novel chemical entities.[2][3] 3-(Bromomethyl)-1-chloronaphthalene is a bifunctional reagent that holds potential as a valuable building block in the synthesis of complex organic molecules. The presence of a reactive benzylic bromide and a chlorinated aromatic ring allows for a range of chemical transformations, making it a target of interest for the construction of diverse molecular libraries.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for 3-(Bromomethyl)-1-chloronaphthalene is not widely reported, its fundamental properties can be summarized and inferred from available data and related compounds.
Core Chemical Data
| Property | Value | Source(s) |
| Chemical Name | 3-(Bromomethyl)-1-chloronaphthalene | [6][7] |
| CAS Number | 191106-25-9 | [6][7] |
| Molecular Formula | C₁₁H₈BrCl | [6][7] |
| Molecular Weight | 255.54 g/mol | [6][7] |
| InChI Key | IATLQBVTUYTBDI-UHFFFAOYSA-N | [6][7] |
Solubility
Based on its chemical structure, 3-(Bromomethyl)-1-chloronaphthalene is expected to be sparingly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.
Synthesis of 3-(Bromomethyl)-1-chloronaphthalene
The synthesis of 3-(Bromomethyl)-1-chloronaphthalene would most likely proceed through a two-step sequence: the synthesis of the precursor 3-methyl-1-chloronaphthalene, followed by a regioselective benzylic bromination.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-(Bromomethyl)-1-chloronaphthalene.
Step 1: Synthesis of 3-Methyl-1-chloronaphthalene (Precursor)
The synthesis of the key intermediate, 3-methyl-1-chloronaphthalene, is not explicitly detailed in readily available literature. However, general methods for the synthesis of substituted naphthalenes can be applied. One plausible approach involves the chlorination of 3-methylnaphthalene. Direct chlorination of naphthalene is known to produce 1-chloronaphthalene.[9] The regioselectivity of this reaction with a methyl-substituted naphthalene would need to be carefully controlled.
Step 2: Benzylic Bromination of 3-Methyl-1-chloronaphthalene
The conversion of the methyl group to a bromomethyl group is a classic benzylic bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.
Experimental Protocol (General Procedure for Benzylic Bromination):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-chloronaphthalene (1.0 eq.) in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is often complete when the denser succinimide byproduct floats to the surface of the reaction mixture.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Anticipated)
While specific spectra for 3-(Bromomethyl)-1-chloronaphthalene are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The benzylic protons of the -CH₂Br group would likely appear as a singlet in the range of δ 4.5-5.0 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern. For comparison, the benzylic protons in 1-(chloromethyl)naphthalene appear at δ 5.07 ppm.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum would display eleven distinct signals. The carbon of the bromomethyl group is expected to resonate in the range of δ 30-35 ppm. The ten aromatic carbons will appear in the typical downfield region for sp² hybridized carbons (δ 120-140 ppm).
Mass Spectrometry
The mass spectrum, obtained through electron ionization (EI-MS), would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens. The M+2 peak would be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.[10] Common fragmentation pathways for benzylic bromides involve the loss of the bromine radical (Br•) to form a stable benzylic carbocation.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₂-): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
-
C-Br stretching: ~650-550 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Reactivity and Potential Applications
The reactivity of 3-(Bromomethyl)-1-chloronaphthalene is dominated by the benzylic bromide, which is a versatile functional group for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophilic site for reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions proceed via an Sₙ2 mechanism, leading to the formation of a new carbon-nucleophile bond.
Caption: General scheme for nucleophilic substitution reactions of 3-(Bromomethyl)-1-chloronaphthalene.
This reactivity allows for the facile introduction of various functionalities, making it a valuable intermediate for building molecular complexity. For instance, reaction with primary or secondary amines would yield the corresponding substituted benzylamines, a common motif in pharmacologically active compounds.[5]
Applications in Drug Discovery
The naphthalene scaffold is present in numerous approved drugs with diverse therapeutic applications.[1] The ability to functionalize the naphthalene core is crucial for modulating biological activity. 3-(Bromomethyl)-1-chloronaphthalene serves as a precursor for the synthesis of a variety of naphthalene derivatives that could be screened for biological activity. Its potential applications could be in the development of:
-
Antiparkinsonian Agents: Some sources categorize this compound as being related to antiparkinson agents, suggesting its potential as a scaffold in this therapeutic area.[6][7]
-
Anticancer Agents: Naphthalene derivatives have been extensively investigated for their anticancer properties.[4]
-
Antimicrobial Agents: The naphthalene core is also found in several antimicrobial compounds.[4]
The chloro-substituent on the naphthalene ring can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and binding affinity to target proteins.[2][3]
Handling and Safety
As a halogenated organic compound, 3-(Bromomethyl)-1-chloronaphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Bromomethyl)-1-chloronaphthalene is a promising, yet under-documented, chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a reactive benzylic bromide and a chlorinated naphthalene core, allows for a wide range of chemical modifications. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. Further research to fully characterize this compound and explore its synthetic utility is warranted.
References
Please note that direct experimental data for 3-(Bromomethyl)-1-chloronaphthalene is limited. The references provided offer information on related compounds, general synthetic methods, and the broader context of naphthalene derivatives in medicinal chemistry. URLs are provided for verification where available.
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Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]
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